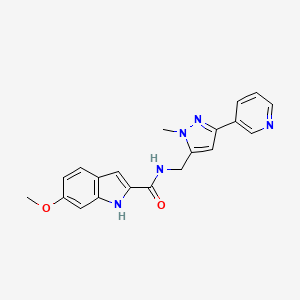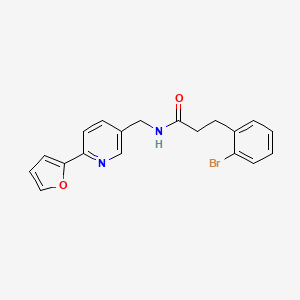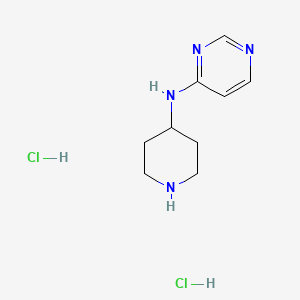
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Piperidin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1211585-01-1. It has a molecular weight of 178.24 and its IUPAC name is N-(4-piperidinyl)-4-pyrimidinamine .
Molecular Structure Analysis
The InChI code for “N-(Piperidin-4-yl)pyrimidin-4-amine” is 1S/C9H14N4/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2,(H,11,12,13). This code provides a specific description of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Asymmetric Carbon-Carbon Bond Formations
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride plays a role in asymmetric carbon-carbon bond formations. This process is used to synthesize substituted piperidines, pyrrolidines, and pyrimidinones, which are crucial in the development of various pharmaceuticals. One example is the synthesis of both enantiomers of an aspartic peptidase inhibitor and the antidepressant (+)-femoxetine (Johnson et al., 2002).
DNA Strand Breakage
This compound is also involved in the mechanism of DNA strand breakage at sites of N7-alkylguanines. Piperidine, a related compound, is used in DNA sequencing and studies of DNA damage, highlighting the importance of these types of compounds in genetic research (Mattes et al., 1986).
Synthesis of Deoxycytidine Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are significant in cancer research, particularly in the development of new classes of anticancer drugs (Zhang et al., 2009).
Anti-Angiogenic and DNA Cleavage Studies
The compound has been studied for its anti-angiogenic properties and DNA cleavage abilities. Such studies are pivotal in cancer research, especially in understanding how certain compounds can inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa et al., 2017).
Antibacterial Activity
There is research indicating the antibacterial activity of compounds containing piperidine and pyrimidine structures, suggesting the potential for developing new antibacterial agents (Merugu et al., 2010).
Synthesis of N-Arylpyrimidin-2-amine Derivatives
The synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst, which includes compounds related to N-(Piperidin-4-yl)pyrimidin-4-amine, showcases the potential in developing new heterocyclic compounds for various pharmacological applications (El-Deeb et al., 2008).
Wirkmechanismus
Target of Action
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This selective inhibition disrupts the normal functioning of PKB, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Certain modifications, such as variation of the linker group between the piperidine and the lipophilic substituent, have been identified to produce potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to significant changes at the molecular and cellular level. In particular, it can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHKVTLUIZGSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

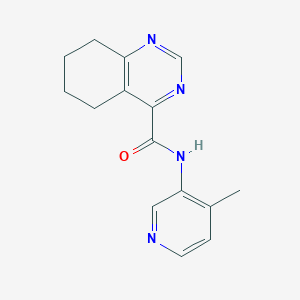
![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
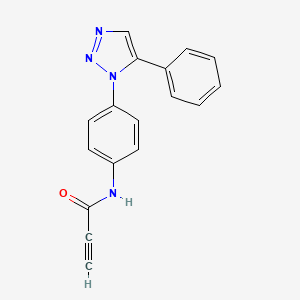
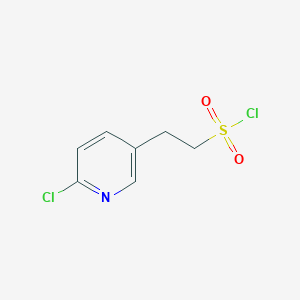
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)

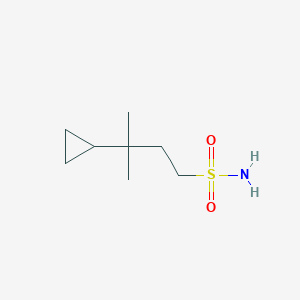
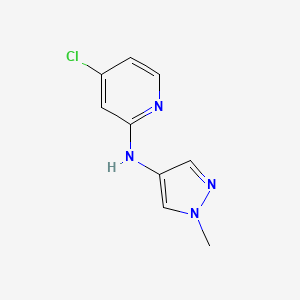
![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)
